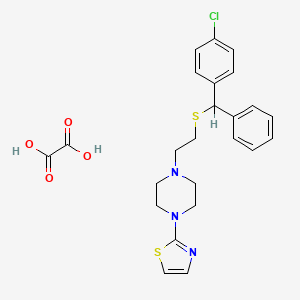

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate

Description

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate is a piperazine derivative characterized by a benzylthioethyl group substituted with a p-chlorophenyl moiety at the alpha position and a 2-thiazolyl group at the 4-position of the piperazine ring. The compound is stabilized as an oxalate salt, with a molecular formula of C₂₄H₂₆ClN₃S·C₂H₂O₄ and a molecular weight of 514.08 g/mol . The compound’s acute toxicity, reported as an intraperitoneal LD₅₀ of 600 mg/kg in mice, highlights its moderate bioactivity .

Properties

CAS No. |

23905-07-9 |

|---|---|

Molecular Formula |

C24H26ClN3O4S2 |

Molecular Weight |

520.1 g/mol |

IUPAC Name |

2-[4-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]piperazin-1-yl]-1,3-thiazole;oxalic acid |

InChI |

InChI=1S/C22H24ClN3S2.C2H2O4/c23-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)27-17-15-25-11-13-26(14-12-25)22-24-10-16-28-22;3-1(4)2(5)6/h1-10,16,21H,11-15,17H2;(H,3,4)(H,5,6) |

InChI Key |

FKPQVJLAFCLIJG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCSC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=NC=CS4.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Oxalate Salt

The final compound is isolated as the oxalate salt to improve its physicochemical properties. Oxalate salt formation is generally achieved by:

- Dissolving the free base compound in a suitable solvent (e.g., ethanol or water).

- Adding oxalic acid in stoichiometric amounts under stirring.

- Crystallizing the salt by cooling or solvent evaporation.

- Filtering and drying the resulting crystalline oxalate salt.

This step enhances compound stability, solubility, and handling characteristics.

Summary Table of Preparation Steps

| Step Number | Reaction Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Piperazine monohydrochloride formation | Piperazine, Piperazine dihydrochloride, Methanol/Ethanol | Reflux 1.1–1.2 h, cooling, filtration | Piperazine monohydrochloride salt |

| 2 | Alkylation with 2-(2-chloroethoxy)ethanol | Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol, Methanol/Ethanol/Water | 40–80 °C, 2–6.5 h | Substituted piperazine intermediate |

| 3 | Introduction of benzylthioethyl group | Piperazine intermediate, p-chlorobenzyl chloride or benzylthioethyl chloride, THF | Reflux 4 h, inert atmosphere | Benzylthioethyl-substituted piperazine |

| 4 | Introduction of 2-thiazolyl group | Piperazine intermediate, thiazolyl electrophile | Controlled nucleophilic substitution | 4-(2-thiazolyl)piperazine derivative |

| 5 | Oxalate salt formation | Free base compound, Oxalic acid | Room temperature, crystallization | 1-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate |

Analytical and Purity Considerations

The preparation methods emphasize high purity through:

- Use of stoichiometric ratios to minimize disubstitution impurities.

- Recycle of piperazine dihydrochloride byproduct to reduce waste and cost.

- Purification by vacuum distillation and chromatographic techniques.

- Monitoring by TLC and other analytical methods (e.g., NMR, HPLC).

Predicted collision cross-section data and molecular formulae are available for related compounds, supporting structural verification.

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate can undergo various chemical reactions, including:

Oxidation: The thiazole ring and sulfur atoms can be oxidized under appropriate conditions.

Reduction: The compound can be reduced to modify the functional groups or to break down the molecule.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to simpler amines or hydrocarbons.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate exhibits potential as an inhibitor of histone deacetylases (HDACs). This inhibition is significant because HDACs play a crucial role in regulating gene expression, and their dysregulation is implicated in various neurodegenerative diseases. The compound's ability to modulate gene expression suggests it could be beneficial in treating conditions such as Alzheimer's disease and other central nervous system disorders.

Antidepressant and Anxiolytic Effects

Similar compounds have been investigated for their antidepressant and anxiolytic effects. The structural features of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate may enhance its efficacy in these areas, making it a candidate for further exploration in the treatment of mood disorders.

Anticancer Properties

The thiazole moiety is well-known for its biological activity, particularly in anticancer research. Compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The integration of this moiety within the structure of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate may contribute to its potential as an anticancer agent, warranting further investigation into its mechanism of action against tumor cells .

Case Study 1: Neuroprotection

A study explored the neuroprotective effects of compounds similar to 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate in models of oxidative stress-induced neurodegeneration. Results indicated that these compounds could significantly reduce neuronal cell death and oxidative damage, suggesting their utility in developing therapies for neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives, including those structurally related to 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate . The study reported that certain derivatives exhibited potent cytotoxicity against breast cancer cells, highlighting the potential for this compound to serve as a lead structure for anticancer drug development .

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21)

- Structure : Features a benzodioxole-substituted phenyl group and a 3-chlorophenyl piperazine moiety.

- Synthesis : Yield of 65% via nucleophilic substitution; characterized by ¹H/¹³C-NMR .

- Key Differences : Lacks the benzylthioethyl linker and thiazolyl group, which may reduce sulfur-mediated interactions in the target compound .

N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i)

- Structure : Contains a methoxyphenyl piperazine and a thiophenyl benzamide group.

- Synthesis : Purified via dual-phase chromatography (55% yield) .

- Key Differences : The amide linker and methoxy group may enhance solubility but reduce affinity for sulfur-binding targets compared to the benzylthioethyl group .

Piperazines with Fluorophenyl Substituents

GBR-12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)

- Structure : Bis(4-fluorophenyl)methoxyethyl and phenylpropyl substituents.

- Function : High affinity for dopamine transporters (DAT), used in neuroimaging studies .

- Key Differences : The fluorophenyl groups enhance blood-brain barrier penetration, whereas the thiazolyl group in the target compound may favor peripheral activity .

4-(4-Fluorobenzyl)piperazin-1-ylmethanone (9)

- Structure : Fluorobenzyl and chlorophenyl carbonyl groups.

- Synthesis : 50% yield; melting point 81–82°C .

- Key Differences : The carbonyl group introduces polarity, contrasting with the lipophilic benzylthioethyl group in the target compound .

Thiazolyl/Azolyl-Substituted Piperazines

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine

1-[2-[(4-Chlorophenyl)-phenylmethyl]sulfanylethyl]-4-pyridin-2-ylpiperazine oxalate

- Structure : Pyridyl substituent instead of thiazolyl.

- Physicochemical Properties : Density 0.935 g/cm³ , boiling point 243°C .

- Key Differences : The pyridyl group may engage in hydrogen bonding, whereas the thiazolyl group’s sulfur atom could participate in hydrophobic interactions .

Pharmacological and Toxicological Data Comparison

Biological Activity

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate is a complex organic compound recognized for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This inhibition is significant in the context of treating neurodegenerative diseases and other central nervous system disorders. The compound's unique structural features contribute to its diverse pharmacological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate is C24H26ClN3O4S2. Its structure comprises a piperazine core, a thiazole group, and a p-chlorophenyl benzylthio moiety. This composition suggests various interactions within biological systems that can influence its pharmacological profile.

Histone Deacetylase Inhibition

Research indicates that this compound exhibits significant HDAC inhibitory activity, which is crucial for regulating gene expression involved in neuroprotection and neurogenesis. By inhibiting HDACs, the compound may enhance the acetylation of histones, leading to increased transcription of neuroprotective genes.

Interaction with Neurotransmitter Systems

Studies have shown that 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate interacts with neurotransmitter systems, potentially modulating serotonin and dopamine levels. These neurotransmitters play vital roles in mood regulation and cognitive function, suggesting the compound's potential as an antidepressant or anxiolytic agent.

Biological Activity Overview

The biological activities of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate can be summarized as follows:

| Activity Type | Description |

|---|---|

| HDAC Inhibition | Inhibits histone deacetylases, promoting neuroprotection and gene expression. |

| Neurotransmitter Modulation | Influences serotonin and dopamine levels, potentially affecting mood and cognition. |

| Antidepressant Potential | Similar compounds have shown efficacy in treating depression and anxiety disorders. |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that compounds with similar structures to 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate exhibited neuroprotective effects in animal models of neurodegeneration. The HDAC inhibitory activity was linked to improved cognitive function and reduced neuronal apoptosis.

- Antidepressant Activity : Research on related thiazole-containing compounds indicated their potential as antidepressants due to their ability to enhance serotonergic transmission. This suggests that 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate may share similar properties.

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic window and safety. Preliminary studies indicate favorable absorption and bioavailability, which are critical for its development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate, and how can reaction conditions be optimized?

The synthesis typically involves sequential substitution and coupling reactions. A common approach includes:

- Step 1: Formation of the benzylthio-ethyl intermediate via nucleophilic substitution of a chlorinated precursor with a thiol group under basic conditions (e.g., triethylamine in DCM) .

- Step 2: Piperazine-thiazole coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure regioselectivity .

- Step 3: Oxalate salt formation via acid-base titration in ethanol .

Optimization may involve varying solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) to improve yield (>55%) and purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the benzylthio-ethyl and thiazolyl groups .

- HPLC-UV/ELS with a C18 column (ACN/water gradient) to assess purity (>95%) and detect impurities from incomplete coupling reactions .

- Mass spectrometry (HRMS) for exact mass verification (e.g., [M+H]+ at m/z 487.12) .

Q. How can researchers design experiments to study its structure-activity relationships (SAR) in biological systems?

- Substituent variation: Replace the p-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate electronic effects on receptor binding .

- Scaffold modification: Compare activity against piperazine derivatives lacking the thiazolyl or benzylthio groups .

- In vitro assays: Use receptor-binding assays (e.g., radioligand displacement for histamine or serotonin receptors) to quantify affinity (IC₅₀) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or salt dissociation. Methodological recommendations:

- Polymorph screening: Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline forms .

- pH-dependent studies: Measure solubility in buffered solutions (pH 1–10) to assess oxalate salt stability .

- Co-solvent systems: Test solubility in PEG-400/water mixtures to enhance bioavailability for in vivo studies .

Q. What experimental strategies are effective for analyzing enantiomer-specific effects in chiral derivatives of this compound?

- Chiral chromatography: Use a Chiralpak® IC column with hexane/isopropanol (90:10) to separate enantiomers .

- Circular dichroism (CD): Correlate optical activity with biological activity (e.g., receptor selectivity) .

- Asymmetric synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during benzylthio-ethyl formation to control stereochemistry .

Q. How can researchers address gaps in toxicological data for this compound?

- In vitro toxicity screening: Use HepG2 cells for cytotoxicity (MTT assay) and Ames test for mutagenicity .

- Metabolite profiling: Identify oxidative metabolites (e.g., sulfoxide derivatives) via LC-MS/MS in microsomal incubations .

- In silico prediction: Apply tools like ProTox-II to prioritize high-risk functional groups (e.g., thioether oxidation) .

Q. What methodologies are recommended for studying cross-reactivity with non-target receptors?

- Broad-spectrum receptor panels: Screen against GPCR libraries (e.g., Eurofins Cerep) to identify off-target interactions .

- Computational docking: Use AutoDock Vina to model binding poses with adrenergic or dopaminergic receptors .

- Functional assays: Measure cAMP or calcium flux in HEK293 cells expressing non-target receptors .

Q. How can process parameters be optimized for scaling up synthesis while maintaining yield?

- Design of Experiments (DoE): Apply Taguchi methods to optimize temperature, solvent volume, and catalyst loading .

- Flow chemistry: Use continuous reactors to enhance mixing and reduce side reactions during piperazine coupling .

- In-line analytics: Implement PAT tools (e.g., FTIR) for real-time monitoring of intermediate formation .

Q. What approaches are used to profile metabolites in preclinical studies?

- Stable isotope labeling: Synthesize a deuterated analog to track metabolic pathways via LC-MS .

- Biotransformation models: Use human liver microsomes or hepatocytes to identify phase I/II metabolites .

- Toxicokinetic studies: Correlate metabolite concentrations with organ-specific toxicity in rodent models .

Q. How can computational modeling predict binding affinity to novel targets?

- Molecular dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess binding stability .

- Pharmacophore mapping: Align key functional groups (thiazolyl, benzylthio) with target active sites (e.g., kinase ATP pockets) .

- QSAR modeling: Train models using datasets of piperazine derivatives to predict IC₅₀ values for untested targets .

Q. What crystallization conditions are optimal for X-ray diffraction studies?

Q. How can researchers ensure compliance with regulatory guidelines during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.